molecular formula C11H10ClN3OS2 B283959 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide

Cat. No. B283959
M. Wt: 299.8 g/mol
InChI Key: KRMOUHHBHSXYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide is a thiazole derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in inflammation, oxidative stress, and cancer cell growth. Further studies are needed to fully understand its mechanism of action.
Biochemical and physiological effects:
Studies have shown that 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide has several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro and in vivo. It has also been shown to improve glucose metabolism and lipid profiles in animal models. Further studies are needed to understand its effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide in lab experiments include its unique chemical structure, potential applications in different fields, and availability of synthesis methods. However, its limitations include the need for further studies to fully understand its mechanism of action, potential toxicity, and lack of clinical data.

Future Directions

There are several future directions for the study of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide. These include:
1. Further studies to understand its mechanism of action and potential applications in different fields.
2. Studies to evaluate its toxicity and safety in animal models and humans.
3. Development of novel derivatives with improved efficacy and safety profiles.
4. Clinical trials to evaluate its potential therapeutic benefits in different diseases.
5. Studies to understand its effects on the gut microbiome and immune system.
Conclusion:
2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide is a thiazole derivative that has been extensively studied for its potential applications in scientific research. It has unique chemical structure and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Further studies are needed to fully understand its potential therapeutic benefits and safety profiles.

Synthesis Methods

The synthesis of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide is a multistep process that involves the reaction of 4-chlorobenzenethiol with ethyl acetoacetate to form 4-(4-chlorophenyl)-1,3-thiazol-2-yl sulfide. This intermediate is then reacted with hydrazine hydrate and acetic acid to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide has been used in various scientific studies for its potential applications in different fields. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used in studies to understand its mechanism of action and biochemical and physiological effects.

properties

Molecular Formula

C11H10ClN3OS2

Molecular Weight

299.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C11H10ClN3OS2/c12-8-3-1-7(2-4-8)9-5-17-11(14-9)18-6-10(16)15-13/h1-5H,6,13H2,(H,15,16)

InChI Key

KRMOUHHBHSXYAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NN)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NN)Cl

Origin of Product

United States

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